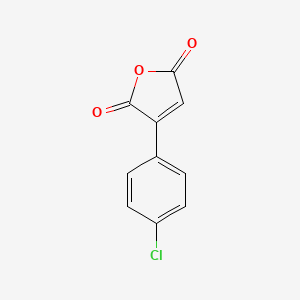
3-(4-Chlorophenyl)-2,5-furandione
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2,5-furandione, also known as 4-chloro-2,5-dihydrofuran-3-one, is a compound of the furan family. It is a colorless, crystalline solid with a melting point of 142-144°C and a boiling point of 250°C. It is soluble in polar organic solvents, but insoluble in water. This compound is used in various scientific research applications, such as drug design, medicinal chemistry, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Photochromic Properties
3-(4-Chlorophenyl)-2,5-furandione, a derivative of furandione, exhibits notable photochromic properties in solution. This characteristic makes it a potential candidate for applications requiring light-responsive materials. Such materials could be used in various fields, including smart coatings and optical data storage. The study by Makarova et al. (2011) detailed the molecular and crystal structure of a furandione derivative, highlighting its stability and fluorescence quantum yields Makarova, Levchenko, Tkachev, Shepelenko, Metelitsa, Rybalkin, Popova, Bren, Aldoshin, & Minkin, 2011.
Synthesis of Novel Heterocyclic Systems
Furandiones, including 3-(4-Chlorophenyl)-2,5-furandione, are versatile synthons in heterocyclic synthesis. They are reactive and can be used to construct various monocyclic or condensed heterocyclic compounds. This multifunctionality was explored in research by Önal and Yıldırım (2007), where they synthesized various pyrimidine derivatives using furandiones Önal & Yıldırım, 2007.
Role in Organic Aerosol Formation
Furandiones, including 3-(4-Chlorophenyl)-2,5-furandione, are products of the photooxidation of volatile organic compounds like toluene. These compounds contribute to secondary organic aerosol (SOA) formation in the atmosphere. Al-Naiema, Roppo, and Stone (2017) developed a method for quantifying furandiones in ambient aerosol, which is crucial for understanding their role in SOA formation and potential health impacts Al-Naiema, Roppo, & Stone, 2017.
Antimicrobial and Anti-inflammatory Properties
Compounds derived from furandiones, such as 3-(4-Chlorophenyl)-2,5-furandione, have shown antimicrobial and anti-inflammatory properties. A study by Buchta et al. (2004) demonstrated the in vitro activity of furanone derivatives against yeasts and molds, indicating their potential as novel antifungal agents Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004.
Application in Organic Synthesis
Furandiones are used in various organic synthesis processes, such as the synthesis of pyrazoline derivatives. Ravula et al. (2016) discussed the synthesis of pyrazolinederivatives using a microwave-assisted method, where 3-(4-Chlorophenyl)-2,5-furandione and its derivatives played a key role. These derivatives showed promising anti-inflammatory and antibacterial properties, highlighting their potential in pharmaceutical applications Ravula, Babu, Manich, Rika, Chary, & Ra, 2016.
Potential in Environmental Science
The study of furandiones, including 3-(4-Chlorophenyl)-2,5-furandione, has significant implications in environmental science. Koehler, Fillo, Ries, Sanchez, & De Haan (2004) explored the formation of secondary organic aerosol by reactive condensation of furandiones. Their research provides insights into the atmospheric chemistry of these compounds and their potential environmental impacts Koehler, Fillo, Ries, Sanchez, & De Haan, 2004.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZGHMTWYIUDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342932 | |
| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,5-furandione | |
CAS RN |
3152-15-6 | |
| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)
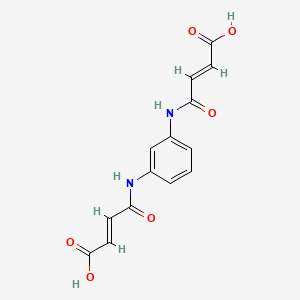
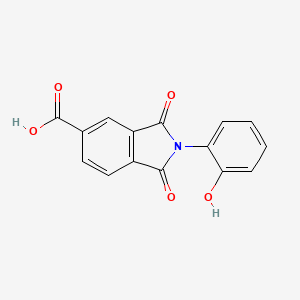
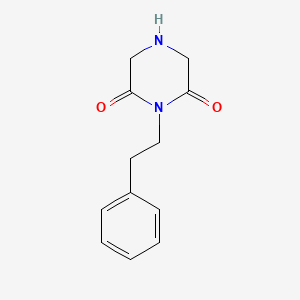
![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)
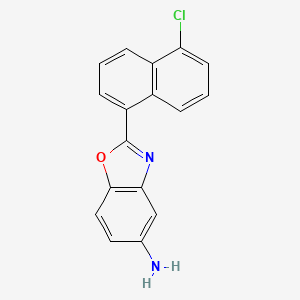


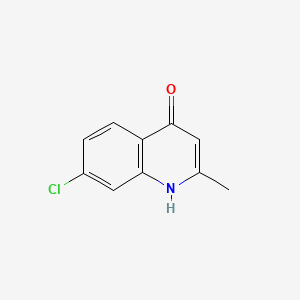

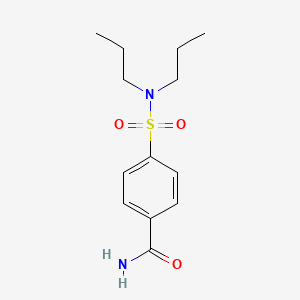
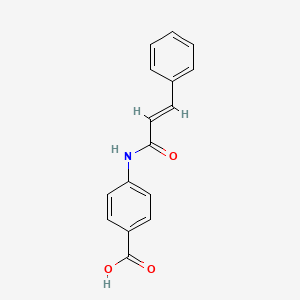
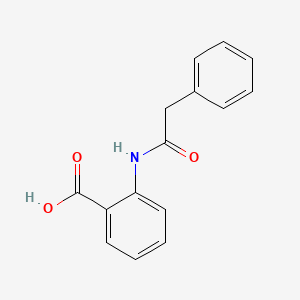
![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)